4-Chloro-2-(methylthio)-5-(trifluoromethyl)aniline
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Overview
Description
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7ClF3NS. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a trifluoromethyl group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically uses 4-chloro-2-nitro-5-(trifluoromethyl)aniline as a starting material, which undergoes reduction to form the desired compound. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as iron powder or tin chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, tin chloride, hydrochloric acid
Substitution: Amines, thiols, base catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Aniline derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methylsulfanyl group.
2-chloro-4-(trifluoromethyl)aniline: Similar structure but with different positioning of the chloro and trifluoromethyl groups.
4-chloro-2-(methylsulfanyl)aniline: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-chloro-2-(methylsulfanyl)-5-(trifluoromethyl)aniline is unique due to the combination of the chloro, methylsulfanyl, and trifluoromethyl groups on the aniline ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7ClF3NS |
---|---|
Molecular Weight |
241.66 g/mol |
IUPAC Name |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3NS/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
QOSUHKLAUWJMHY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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